N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide

Catalog No.
S548585
CAS No.
925434-55-5
M.F
C25H23N7OS
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazo...

CAS Number

925434-55-5

Product Name

N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide

Molecular Formula

C25H23N7OS

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C25H23N7OS/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31/h1-8,13,15-16,26H,9-12,14H2,(H,29,33)

InChI Key

IASPBORHOMBZMY-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5

Solubility

Soluble in DMSO, not in water

Synonyms

N-(2-(3-(piperazin-1-ylmethyl)imidazo(2,1-b)thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, PMITPQ-carboxamide

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5

Description

The exact mass of the compound N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide is 469.16848 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, commonly referred to as SRT1720, is a synthetic compound that has garnered attention for its potential therapeutic applications. The compound features a complex structure that includes a quinoxaline core, an imidazo-thiazole moiety, and a piperazine group, which contribute to its unique biological properties. Its chemical formula is C25H23N7O2SC_{25}H_{23}N_{7}O_{2}S and it has a molecular weight of approximately 506.02 g/mol .

The mechanism of action of N-(PIPMT)-QNX remains unknown. Given the presence of the piperazine ring, a common functional group in many bioactive molecules, it might interact with specific proteins or enzymes in biological systems []. However, further research is needed to elucidate its specific biological targets and effects.

  • Search for medicinal chemistry properties: While the exact function is unknown, the compound's structure suggests potential for medicinal chemistry research. The presence of the imidazo[2,1-b]thiazole and quinoxaline rings, which are found in various bioactive molecules, might be of interest for researchers investigating new drugs [, ].
  • Review of scientific databases: Searching scientific databases like PubMed or SciFinder might reveal recent publications where this specific compound is being studied. However, a preliminary search did not yield any relevant results.

SRT1720 primarily acts as an activator of NAD(+)-dependent histone deacetylases, particularly sirtuins, which are involved in various cellular processes including metabolism and aging . The compound's mechanism of action involves the modulation of deacetylation processes within the cell, influencing gene expression and metabolic pathways.

SRT1720 has demonstrated significant biological activity, notably in promoting mitochondrial biogenesis and enhancing cellular resilience against oxidative stress. Research indicates that it can stimulate mitochondrial function in renal proximal tubule cells, leading to increased ATP levels and improved mitochondrial respiration rates . Additionally, SRT1720 has shown potential neuroprotective effects and may play a role in metabolic diseases by improving insulin sensitivity .

The synthesis of SRT1720 involves multiple steps that typically include the formation of the quinoxaline ring followed by the introduction of the imidazo-thiazole and piperazine groups. While specific synthetic routes may vary, common methodologies include:

  • Formation of Quinoxaline: Utilizing 1,2-diamines and α,β-unsaturated carbonyl compounds.
  • Synthesis of Imidazo-Thiazole: Employing cyclization reactions involving thioamide derivatives.
  • Piperazine Attachment: Introducing piperazine via nucleophilic substitution reactions.

Each step requires careful control of reaction conditions to ensure high yield and purity.

SRT1720 has been explored for various applications, particularly in the fields of:

  • Metabolic Disorders: Its ability to enhance mitochondrial function positions it as a candidate for treating conditions like obesity and diabetes.
  • Neuroprotection: Preliminary studies suggest it may protect neurons from damage associated with neurodegenerative diseases.
  • Aging Research: As a sirtuin activator, it is being investigated for its potential to influence aging processes at the cellular level.

Interaction studies have revealed that SRT1720 can modulate several signaling pathways through its action on sirtuins. It has been shown to interact with various proteins involved in metabolic regulation, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), thereby influencing energy metabolism and oxidative stress responses . Furthermore, it exhibits inhibitory effects on certain cytochrome P450 enzymes (e.g., CYP2C19, CYP2C9), which may affect drug metabolism .

SRT1720 shares structural similarities with several other compounds known for their biological activities. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
ResveratrolPolyphenolic compoundAntioxidant, anti-inflammatoryNaturally occurring
NicotinamideAmide form of vitamin B3NAD+ precursorEssential nutrient
QuercetinFlavonoidAntioxidant, anti-inflammatoryPlant-derived
SRT2183Similar sirtuin activatorEnhances sirtuin activityMore potent than SRT1720

SRT1720 stands out due to its specific structural components (e.g., imidazo-thiazole) and its targeted action on mitochondrial biogenesis through sirtuin activation, setting it apart from other compounds that primarily focus on antioxidant properties or broader metabolic effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.16847956 g/mol

Monoisotopic Mass

469.16847956 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DX3FHY76FZ

Other CAS

925434-55-5

Wikipedia

SRT-1720

Dates

Modify: 2023-08-15
1: Gueguen C, Palmier B, Plotkine M, Marchand-Leroux C, Bessson VC. Neurological and Histological Consequences Induced by In Vivo Cerebral Oxidative Stress: Evidence for Beneficial Effects of SRT1720, a Sirtuin 1 Activator, and Sirtuin 1-Mediated Neuroprotective Effects of Poly(ADP-ribose) Polymerase Inhibition. PLoS One. 2014 Feb 21;9(2):e87367. doi: 10.1371/journal.pone.0087367. eCollection 2014. PubMed PMID: 24586272; PubMed Central PMCID: PMC3931616.
2: Mitchell SJ, Martin-Montalvo A, Mercken EM, Palacios HH, Ward TM, Abulwerdi G, Minor RK, Vlasuk GP, Ellis JL, Sinclair DA, Dawson J, Allison DB, Zhang Y, Becker KG, Bernier M, de Cabo R. The SIRT1 Activator SRT1720 Extends Lifespan and Improves Health of Mice Fed a Standard Diet. Cell Rep. 2014 Feb 25. pii: S2211-1247(14)00065-5. doi: 10.1016/j.celrep.2014.01.031. [Epub ahead of print] PubMed PMID: 24582957.
3: Nguyen GT, Schaefer S, Gertz M, Weyand M, Steegborn C. Structures of human sirtuin 3 complexes with ADP-ribose and with carba-NAD+ and SRT1720: binding details and inhibition mechanism. Acta Crystallogr D Biol Crystallogr. 2013 Aug;69(Pt 8):1423-32. doi: 10.1107/S0907444913015448. Epub 2013 Jul 17. PubMed PMID: 23897466.
4: Matsuya Y, Kobayashi Y, Uchida S, Itoh Y, Sawada H, Suzuki T, Miyata N, Sugimoto K, Toyooka N. Search for a novel SIRT1 activator: structural modification of SRT1720 and biological evaluation. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4907-10. doi: 10.1016/j.bmcl.2013.06.070. Epub 2013 Jul 3. PubMed PMID: 23876989.
5: Ichikawa T, Hayashi R, Suzuki K, Imanishi S, Kambara K, Okazawa S, Inomata M, Yamada T, Yamazaki Y, Koshimizu Y, Miwa T, Matsui S, Usui I, Urakaze M, Matsuya Y, Sasahara M, Tobe K. Sirtuin 1 activator SRT1720 suppresses inflammation in an ovalbumin-induced mouse model of asthma. Respirology. 2013 Feb;18(2):332-9. doi: 10.1111/j.1440-1843.2012.02284.x. PubMed PMID: 23062010.
6: Suzuki K, Hayashi R, Ichikawa T, Imanishi S, Yamada T, Inomata M, Miwa T, Matsui S, Usui I, Urakaze M, Matsuya Y, Ogawa H, Sakurai H, Saiki I, Tobe K. SRT1720, a SIRT1 activator, promotes tumor cell migration, and lung metastasis of breast cancer in mice. Oncol Rep. 2012 Jun;27(6):1726-32. doi: 10.3892/or.2012.1750. Epub 2012 Mar 27. PubMed PMID: 22470132.
7: Minor RK, Baur JA, Gomes AP, Ward TM, Csiszar A, Mercken EM, Abdelmohsen K, Shin YK, Canto C, Scheibye-Knudsen M, Krawczyk M, Irusta PM, Martín-Montalvo A, Hubbard BP, Zhang Y, Lehrmann E, White AA, Price NL, Swindell WR, Pearson KJ, Becker KG, Bohr VA, Gorospe M, Egan JM, Talan MI, Auwerx J, Westphal CH, Ellis JL, Ungvari Z, Vlasuk GP, Elliott PJ, Sinclair DA, de Cabo R. SRT1720 improves survival and healthspan of obese mice. Sci Rep. 2011;1:70. doi: 10.1038/srep00070. Epub 2011 Aug 18. Erratum in: Sci Rep. 2013;3():1131. PubMed PMID: 22355589; PubMed Central PMCID: PMC3216557.
8: Chauhan D, Bandi M, Singh AV, Ray A, Raje N, Richardson P, Anderson KC. Preclinical evaluation of a novel SIRT1 modulator SRT1720 in multiple myeloma cells. Br J Haematol. 2011 Dec;155(5):588-98. doi: 10.1111/j.1365-2141.2011.08888.x. Epub 2011 Sep 26. PubMed PMID: 21950728.
9: Huber JL, McBurney MW, Distefano PS, McDonagh T. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183. Future Med Chem. 2010 Dec;2(12):1751-9. doi: 10.4155/fmc.10.257. PubMed PMID: 21428798.
10: Zarse K, Schmeisser S, Birringer M, Falk E, Schmoll D, Ristow M. Differential effects of resveratrol and SRT1720 on lifespan of adult Caenorhabditis elegans. Horm Metab Res. 2010 Nov;42(12):837-9. doi: 10.1055/s-0030-1265225. Epub 2010 Oct 5. PubMed PMID: 20925017.
11: Funk JA, Odejinmi S, Schnellmann RG. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells. J Pharmacol Exp Ther. 2010 May;333(2):593-601. doi: 10.1124/jpet.109.161992. Epub 2010 Jan 26. PubMed PMID: 20103585; PubMed Central PMCID: PMC2872958.
12: Pacholec M, Bleasdale JE, Chrunyk B, Cunningham D, Flynn D, Garofalo RS, Griffith D, Griffor M, Loulakis P, Pabst B, Qiu X, Stockman B, Thanabal V, Varghese A, Ward J, Withka J, Ahn K. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. J Biol Chem. 2010 Mar 12;285(11):8340-51. doi: 10.1074/jbc.M109.088682. Epub 2010 Jan 8. PubMed PMID: 20061378; PubMed Central PMCID: PMC2832984.
13: Yamazaki Y, Usui I, Kanatani Y, Matsuya Y, Tsuneyama K, Fujisaka S, Bukhari A, Suzuki H, Senda S, Imanishi S, Hirata K, Ishiki M, Hayashi R, Urakaze M, Nemoto H, Kobayashi M, Tobe K. Treatment with SRT1720, a SIRT1 activator, ameliorates fatty liver with reduced expression of lipogenic enzymes in MSG mice. Am J Physiol Endocrinol Metab. 2009 Nov;297(5):E1179-86. doi: 10.1152/ajpendo.90997.2008. Epub 2009 Sep 1. PubMed PMID: 19724016.

Explore Compound Types